BE“GHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical Profile and Structural
Rationale

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

2-(5-Bromothiophen-2-
Compound Name:
yl)piperidine

cat. No.: B13611328

The architecture of 2-(5-bromothiophen-2-yl)piperidine addresses two major requirements in
small-molecule drug design: target-site anchoring and modular scalability. The basic piperidine
nitrogen acts as a crucial hydrogen-bond donor/acceptor or salt-forming site in biological
environments, while the C5-bromine on the thiophene ring serves as an electrophilic handle for
palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions).

To establish an authoritative baseline, the foundational quantitative data of the commercially
standard hydrobromide salt is summarized below.

Table 1: Chemical and Physical Profile
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Structural Rationale /

Property Value o
Significance
2-(5-Bromothiophen-2- Prevents amine oxidation;
Compound Name o ] ) )
yl)piperidine hydrobromide standardizes handling[1].
Unique identifier for the HBr
CAS Number 915402-14-1 _
salt variant[1].
Includes both the structural
Molecular Formula C9H13Br2Ns o ]
and ionic bromide.
] Optimal fragment size for Rule-
Molecular Weight 327.08 g/mol _
of-3 compliance[1].
2-substitution ensures
_ proximity between the basic
SMILES String Brclecec(s1)C1CCCCNL.Br

amine and the heteroaromatic

system.

State-of-the-Art Synthesis: The Negishi Cross-
Coupling Approach

Traditional approaches to synthesizing 2-arylpiperidines heavily relied on lengthy ring-closing
metathesis, Aza-Achmatowicz rearrangements, or aza-Prins cyclizations[2]. However, a highly
convergent and direct route has been established via the site-selective lithiation of N-Boc-
piperidine, followed by transmetalation to an organozinc species, and subsequent palladium-
catalyzed Negishi cross-coupling[3].

This pathway allows for the direct linkage of the intact piperidine ring to 2,5-dibromothiophene,
taking advantage of mono-coupling selectivity.
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Fig 1. Stepwise synthetic workflow via Negishi cross-coupling methodology.

Experimental Protocol & Self-Validating System

Table 2: Experimental Stoichiometry Matrix
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Reagent | Material Equivalents Reaction Role

N-Boc-Piperidine 1.0eq Primary cyclic amine precursor

Deprotonation /

s-BuLi / TMEDA l.leq/l.1leq ) )
Disaggregation agent
ZnCl2 1.2eq Transmetalating agent
2,5-Dibromothiophene 1.0eq Electrophilic coupling partner
Transition metal catalyst
Pdz(dba)s / t-BusP 0.05eq/0.1eq

system

Step 1: Directed Lithiation and Transmetalation

e Procedure: Under an inert argon atmosphere, dissolve N-Boc-piperidine in anhydrous THF
and cool the reactor to -78 °C. Introduce s-BuLi and TMEDA dropwise. After 1 hour,
introduce a solution of anhydrous ZnClz in THF.

o Causality Logic: The addition of TMEDA is non-negotiable; it breaks down organolithium
hexameric aggregates into highly reactive monomers, drastically increasing the basicity of s-
BuLi and ensuring selective a-deprotonation of the piperidine[3]. The subsequent
transmetalation from hard lithium to softer zinc moderates the nucleophile, imparting the
functional-group tolerance required for the Negishi cycle without triggering undesired
halogen-metal exchange on the dibromothiophene.

Step 2: Palladium-Catalyzed Negishi Cross-Coupling

e Procedure: To the newly formed organozinc chloride solution, introduce 2,5-
dibromothiophene alongside Pdz(dba)s and the ligand t-BusP. Allow the reaction to gradually

warm to room temperature over 12 hours.

o Causality Logic: The sterically demanding, electron-rich t-BusP ligand is specifically chosen
to accelerate the oxidative addition of the palladium(0) species into the first C-Br bond, while
its bulk rapidly forces the crucial reductive elimination step[4]. Once one bromine undergoes
coupling, the newly appended piperidine ring sterically and electronically deactivates the
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thiophene, halting the reaction at the mono-coupled product and preserving the vital C5-
bromine handle.

o Self-Validation Check: The reaction is strictly monitored. An analytical aliquot (0.1 mL) is
withdrawn, quenched in sat. NH4Cl, and analyzed via GC-MS. The system validates success
when the intermediate shows a dominant molecular ion peak corresponding to the mono-
brominated mass, exhibiting a classic ~1:1 isotropic signature for M and M+2 peaks
(confirming the retention of exactly one bromine atom).

Step 3: Deprotection and Isolation

e Procedure: Purify the intermediate via silica gel flash chromatography. Cleave the N-Boc
group by stirring the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and
Dichloromethane (DCM)[4]. Concentrate in vacuo, dissolve in diethyl ether, and precipitate
the final target by adding dropwise concentrated hydrobromic acid (HBr).

Applications in Targeted Oncology: Kinase
Inhibition

Once obtained, 2-(5-bromothiophen-2-yl)piperidine is not merely a terminal product, but a
highly active launchpad for drug discovery. A premier demonstration of its utility is found in the

synthesis of novel ATP-competitive kinase inhibitors—specifically targeting the c-MET
(Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase[5].

c-MET is frequently dysregulated and overexpressed in aggressive human cancers, driving
unchecked cellular proliferation and metastasis when bound by Hepatocyte Growth Factor
(HGF). Compounds derived from functionalizing the 2-(5-bromothiophen-2-yl)piperidine core
have successfully been utilized to synthesize proprietary small-molecule inhibitors to interrupt
this pathway[5].
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Fig 2. Mechanism of action for c-MET kinase inhibitors utilizing the piperidine core.

Biochemical Strategy: In standard lead-optimization, the basic piperidine nitrogen is acylated to
form amides or carbamates, tailoring the molecule to hydrogen-bond with the hinge region of
the c-MET kinase[5]. Simultaneously, the bromothiophene unit undergoes Suzuki coupling with
various arylboronic acids, rapidly extending the pharmacophore deep into the hydrophobic
pocket (the DFG-out conformation) of the kinase domain, resulting in highly potent, orally
bioavailable antineoplastic candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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